Dimethyl 4,4'-stilbenedicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of dimethyl 4,4'-stilbenedicarboxylate derivatives and related compounds has been explored through various chemical pathways. Notably, the synthesis of trans-4-aminostilbene derivatives demonstrates the versatility of stilbene compounds in organic synthesis. The introduction of N-phenyl substituents leads to a more planar ground-state geometry, enhancing fluorescence quantum yields due to a larger charge-transfer character for the fluorescent excited state, illustrating the complex interplay between structure and photochemical behavior (Yang, Chiou, & Liau, 2002).
Molecular Structure Analysis
The molecular structure of dimethyl 4,4'-stilbenedicarboxylate and its analogs has been the subject of detailed studies. For instance, crystal engineering studies on the salts of trans-4,4'-stilbenedicarboxylic acid reveal the influence of non-covalent interactions in their solid-state architectures. These interactions significantly affect the photoreactivity towards UV light for [2 + 2] cycloaddition reaction, demonstrating the critical role of molecular alignment in chemical reactivity (Kole, Tan, & Vittal, 2011).
Chemical Reactions and Properties
Dimethyl 4,4'-stilbenedicarboxylate participates in a variety of chemical reactions, showcasing its reactivity and potential as a building block in organic synthesis. For example, the reaction between alkyl isocyanides and dimethyl acetylenedicarboxylate in the presence of polyhydroxybenzenes produces highly functionalized 4H-chromenes, highlighting the compound's versatility in synthesizing complex molecular structures (Yavari, Djahaniani, & Nasiri, 2003).
Physical Properties Analysis
The physical properties of dimethyl 4,4'-stilbenedicarboxylate derivatives, such as their fluorescence and solvatochromism, are closely linked to their molecular structure. Studies on 4-(dimethylamino)stilbene and its derivatives have shown how the flexibility and rigidity of molecular bonds influence fluorescence quenching and the emission spectrum, indicating the importance of molecular design in determining physical properties (Létard, Lapouyade, & Rettig, 1993).
Chemical Properties Analysis
The chemical properties of dimethyl 4,4'-stilbenedicarboxylate, such as its reactivity in cycloaddition reactions and its role as a precursor in the synthesis of complex organic molecules, have been extensively studied. For instance, the versatile use of dimethyl acetylenedicarboxylate in organic synthesis illustrates the compound's reactivity and utility as a multifunctional reagent in creating a wide range of chemical structures (Neochoritis, Zarganes-Tzitzikas, & Stephanidou-Stephanatou, 2014).
Scientific Research Applications
. It’s also known by its IUPAC name, and its CAS Registry Number is 10374-80-8 .
- Method of Application : The process involves three main steps :
- Results or Outcomes : The result of this process is the successful synthesis of Dimethyl 4,4’-stilbenedicarboxylate .
Safety And Hazards
When handling Dimethyl 4,4’-stilbenedicarboxylate, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation . Keep the container tightly closed in a dry and well-ventilated place .
properties
IUPAC Name |
methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOODVYOWCWQPMV-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4,4'-stilbenedicarboxylate | |
CAS RN |
10374-80-8 | |
Record name | Dimethyl 4,4'-stilbenedicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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